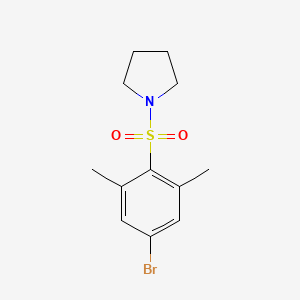

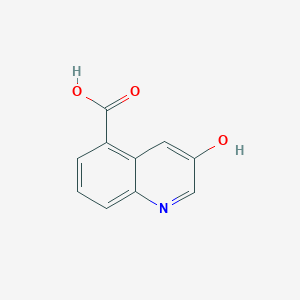

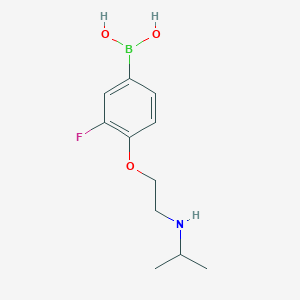

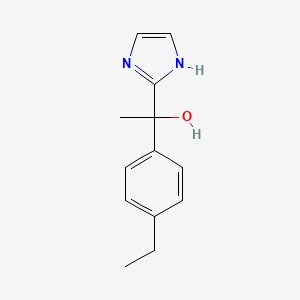

![molecular formula C12H13NO4 B1446233 2-(4-acetyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid CAS No. 1955540-12-1](/img/structure/B1446233.png)

2-(4-acetyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been achieved through a one-pot three-component reaction . A robust and metal catalyst-free method has been developed for the general and green synthesis of racemic (3,4-dihydro-2H-benzo [b] [1,4]oxazin-2-yl)methanol derivatives . This simple, mild, and practical method involves the reaction of 2-aminophenols with (±)-epichlorohydrin in the presence of NaOH in water at room temperature .Scientific Research Applications

Antimicrobial Activity

The derivatives of benzo[b][1,4]oxazin-3(4H)-ones, which include the compound , have been synthesized and assessed for their antimicrobial activity. These compounds have shown potency against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 μg/ml. However, they have exhibited weak effectiveness against fungi. The presence of a fluorine atom in the compounds has been noted to enhance the antimicrobial properties .

Anti-Inflammatory Properties

Benzo[b][1,4]oxazin-3(4H)-ones have been identified as having anti-inflammatory effects. This class of compounds has been involved in studies related to the treatment of inflammation and related disorders. The specific pathways and mechanisms of action are subjects of ongoing research .

Cancer Research

Compounds structurally related to 2-(4-acetyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid have been explored for their anticancer properties. These compounds are part of a broader class of 1,4-oxazinones derivatives, which have shown a wide spectrum of biological activity, including potential anticancer effects .

Antithrombotic Activity

The benzo[b][1,4]oxazin-3(4H)-ones derivatives are also being studied for their antithrombotic activity. This involves the prevention of thrombosis, a condition associated with the formation of blood clots within blood vessels, which can lead to serious cardiovascular events .

Antipsychotic and Neuroprotective Effects

Some derivatives of benzo[b][1,4]oxazin-3(4H)-ones have been investigated for their antipsychotic properties. Additionally, there is interest in their neuroprotective effects, which could have implications for the treatment of neurodegenerative diseases .

Herbicidal Applications

Certain benzo[b][1,4]oxazin-3(4H)-one derivatives have been found to possess herbicidal activity. This application is particularly relevant in the field of agriculture, where these compounds could be used to control the growth of unwanted plants without affecting the crops .

Photochromic Properties

These compounds are also known for their photochromic properties, which means they can change color when exposed to light. This characteristic is useful in the development of smart materials and optical devices .

Material Science

In material science, the structural features of benzo[b][1,4]oxazin-3(4H)-ones make them candidates for the synthesis of novel materials with potential applications in various industries, including electronics and pharmaceuticals .

properties

IUPAC Name |

2-(4-acetyl-2,3-dihydro-1,4-benzoxazin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-8(14)13-9(6-12(15)16)7-17-11-5-3-2-4-10(11)13/h2-5,9H,6-7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCORMYLHWAXXBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(COC2=CC=CC=C21)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-acetyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

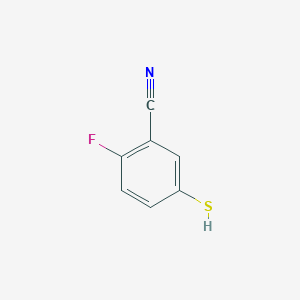

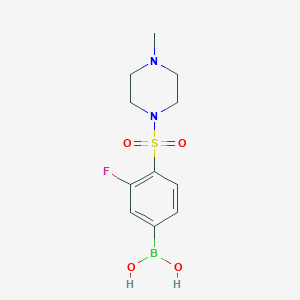

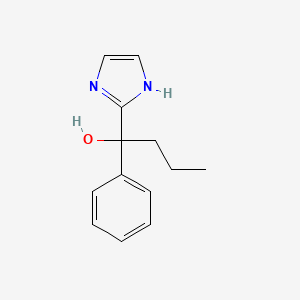

![3-Ethyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole](/img/structure/B1446168.png)